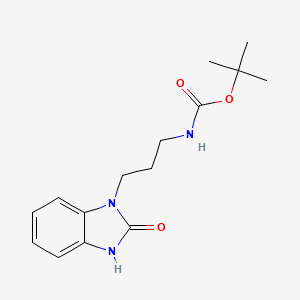
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Descripción general
Descripción
Tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate (TBPC) is an organic compound belonging to the class of benzimidazoles. It is a white crystalline solid, soluble in polar organic solvents such as methanol and ethanol, and insoluble in water. TBPC is a versatile compound that has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Novel Compounds
Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their pharmacological properties, showing significant anxiolytic and analgesic potentials. These compounds interact primarily with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, suggesting their potential in treating anxiety and pain disorders (Maltsev et al., 2021).
Metabolic Pathways and Toxicity Studies
Research on the metabolism of thiabendazole and other thiazoles in mice has identified thioamides as ring cleavage products, providing insight into the metabolic pathways and potential toxicities associated with these compounds (Mizutani et al., 1994).
Prodrug Development and Evaluation
A study on the synthesis and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for 3-hydroxy-alpha-methyltyrosine (methyldopa) explored these compounds as potential prodrugs, showing their ability to be converted to methyldopa and their effectiveness as oral antihypertensive agents in animal models (Saari et al., 1984).
Anthelmintic Applications
Parbendazole, a methyl-5(6)-butyl-2-benzimidazole-carbamate, was found to be highly effective against various parasitic infections in sheep in both laboratory and field trials, highlighting its potential as an anthelmintic agent (Lämmler et al., 1969).
Evaluation of Benzimidazole Prodrugs
The biological effects of a benzimidazole prodrug were evaluated in gerbils against Echinococcus multilocularis metacestodes, showing significant morphological damage to the parasite, indicating the potential of benzimidazole prodrugs in treating alveolar hydatid disease (Walchshofer et al., 1990).
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)16-9-6-10-18-12-8-5-4-7-11(12)17-13(18)19/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOJMAHCRNVJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


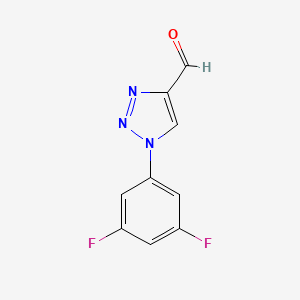
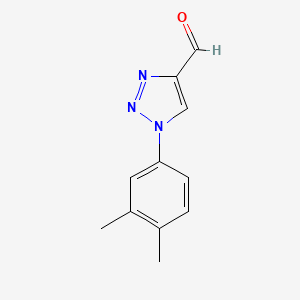
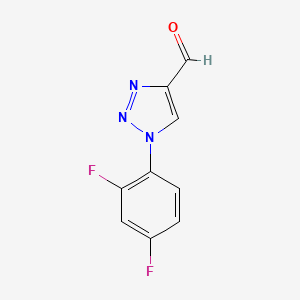

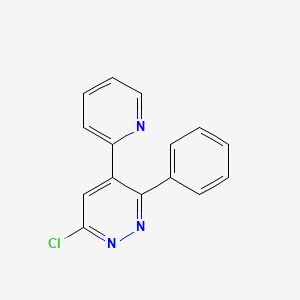
![tert-Butyl 3-[(dimethylamino)carbonyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1467579.png)
![Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate](/img/structure/B1467581.png)
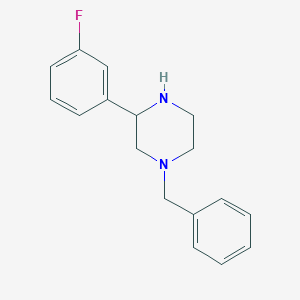
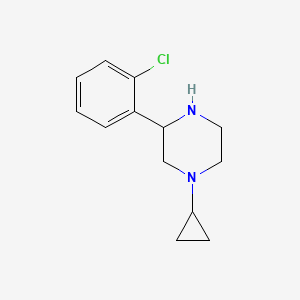

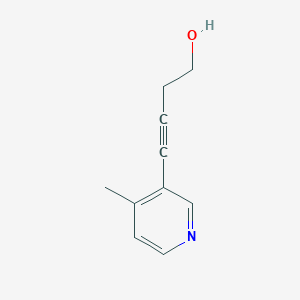
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)
![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
